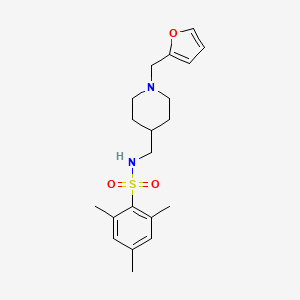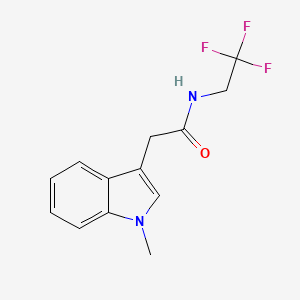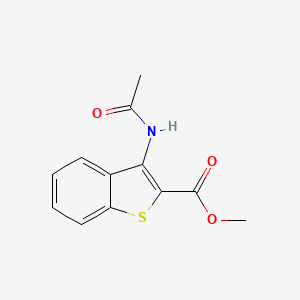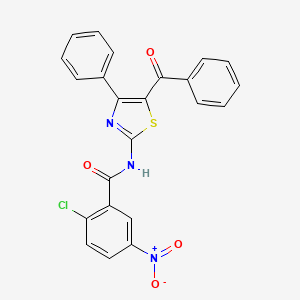
3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide” is a chemical compound with the molecular formula C20H18F2N2O3. It contains an indole nucleus, which is a common structure found in many bioactive compounds .
Synthesis Analysis
While specific synthesis information for this compound is not available, indole derivatives are often synthesized due to their wide range of biological activities . The synthesis of such compounds often involves electrophilic substitution, due to the excessive π-electrons delocalization in the indole ring .Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature and has 10 π-electrons . This structure is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .Aplicaciones Científicas De Investigación
Antimicrobial Activity
3,4-difluoro derivatives, like 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, have been explored for their potential antimicrobial properties. For instance, difluoromethylated indole derivatives demonstrated promising in vitro antibacterial and antifungal activities. This suggests a potential for the development of new antimicrobial agents using similar structural frameworks (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Asymmetric Fluorocyclizations
The compound's structure lends itself to the study of asymmetric fluorocyclizations, a process important in creating cyclic fluorinated molecules for pharmaceutical, agrochemical, medical, and material sectors. These fluorocyclizations are particularly valuable for producing molecules with specific stereochemical configurations (Wolstenhulme & Gouverneur, 2014).
Rhodium-Catalyzed Alkenylation
Research has also focused on the use of fluorinated molecules like this in Rhodium(III)-catalyzed alkenylation of benzamides. This process is key for synthesizing complex difluorinated compounds, demonstrating the compound's utility in advanced organic synthesis (Cui et al., 2023).
Synthesis of Novel Compounds
The chemical structure of this compound also plays a role in the synthesis of novel compounds with potential biological activities. For example, the creation of new indole-based compounds with potential anticonvulsant activity, showing the broad applicability in medicinal chemistry (Nikalje, Ansari, Bari, & Ugale, 2015).
Difluorohydroxylation
The compound's structure is suitable for difluorohydroxylation reactions. This type of reaction is significant in the development of difluorinated indolin-2-ols, which are unique structures important in pharmaceutical research (Lin, Ding, Shi, & Jiao, 2011).
Mecanismo De Acción
Target of Action
The compound, also known as 3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c21-15-6-4-13(10-16(15)22)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h3-6,10-11,18H,1-2,7-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHAFEBYFSNJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)

![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)
